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Compound of Interest

Compound Name: GC376 sodium

Cat. No.: B15566971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of GC376, a potent

broad-spectrum inhibitor, to the main protease (Mpro or 3CLpro) of various coronaviruses.

Understanding the molecular interactions and inhibitory constants is crucial for the

development of effective antiviral therapeutics. This document summarizes key quantitative

data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Quantitative Binding Affinity Data
GC376 has demonstrated significant inhibitory activity against a range of coronavirus Mpro

enzymes. The binding affinity is commonly quantified by the half-maximal inhibitory

concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). A

summary of these values from various studies is presented below for comparative analysis.
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Coronavirus
Protease

IC50 (µM) Ki (nM) Kd (µM) Reference

SARS-CoV-2

Mpro
0.89 40 1.6 [1]

SARS-CoV-2

Mpro
1.5 40 - [2][3]

SARS-CoV Mpro 4.35 20 - [1][3]

Feline Infectious

Peritonitis Virus

(FIPV) Mpro

0.72 2.1 - [1][4]

Middle East

Respiratory

Syndrome

Coronavirus

(MERS-CoV)

Mpro

1.56 - - [1]

Porcine

Epidemic

Diarrhea Virus

(PEDV) Mpro

1.11 - - [1]

Transmissible

Gastroenteritis

Coronavirus

(TGEV) Mpro

0.82 - - [1]

GC376, a prodrug, is converted to its active aldehyde form, GC373, which covalently binds to

the catalytic cysteine residue in the Mpro active site.[4] The variation in binding affinities across

different coronaviruses, as evidenced by the differing Ki values, suggests structural differences

in the Mpro active site that influence drug potency.[4] For instance, GC376 exhibits a

significantly higher affinity for FIPV Mpro compared to SARS-CoV-2 Mpro.[4]

Experimental Protocols
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The determination of GC376 binding affinity relies on established biochemical and biophysical

assays. The following are detailed methodologies for two key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based
Enzymatic Assay
This assay is widely used to determine the enzymatic activity of Mpro and the inhibitory

potency of compounds like GC376.

Principle: A synthetic peptide substrate containing the Mpro cleavage sequence is flanked by a

fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of

the fluorophore. Upon cleavage by Mpro, the fluorophore and quencher are separated,

resulting in an increase in fluorescence that is proportional to the enzyme's activity.

Protocol:

Reagents and Buffers:

Purified coronavirus Mpro.

FRET-based substrate (e.g., CFP-TSAVLQ↓SGFRKM-YFP).[1]

Assay Buffer: 20 mM Tris-HCl pH 7.8, 20 mM NaCl.[1]

GC376 stock solution of varying concentrations.

Procedure:

Pre-incubate a fixed concentration of Mpro (e.g., 0.5 µM) with varying concentrations of

GC376 (e.g., 0.1-10 µM) in the assay buffer for 30 minutes at room temperature.[1]

Initiate the enzymatic reaction by adding the FRET substrate to a final concentration of 40

µM.[1]

Monitor the increase in fluorescence over time using a fluorescence plate reader with

appropriate excitation and emission wavelengths for the specific fluorophore-quencher

pair.
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Calculate the initial reaction rates from the linear phase of the fluorescence curve.

Data Analysis:

Plot the initial reaction rates against the logarithm of the GC376 concentration.

Fit the data to a dose-response curve to determine the IC50 value, which is the

concentration of GC376 that inhibits 50% of the Mpro enzymatic activity.

To determine the inhibition constant (Ki), the assay is performed with varying

concentrations of both the substrate and the inhibitor. The data is then analyzed using the

Michaelis-Menten equation and subsequently plotted as a Lineweaver-Burk plot to

determine the mode of inhibition and the Ki value.[3]

Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes associated with a

binding event, allowing for the determination of the dissociation constant (Kd), binding

stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).

Principle: A solution of the ligand (GC376) is titrated into a solution of the protein (Mpro) in the

sample cell of a calorimeter. The heat released or absorbed upon binding is measured.

Protocol:

Sample Preparation:

Dialyze purified Mpro and dissolve GC376 in the same buffer to minimize heat of dilution

effects. A typical buffer is 20 mM Tris pH 8.0, 20 mM NaCl, 2% DMSO.[1]

ITC Experiment:

Load the Mpro solution (e.g., 60 µM) into the sample cell of the ITC instrument.[1]

Load the GC376 solution (e.g., 1 mM) into the injection syringe.[1]

Perform a series of small injections (e.g., 2 µL aliquots) of GC376 into the Mpro solution at

regular intervals (e.g., 3 minutes) at a constant temperature (e.g., 25°C).[1]
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Record the heat change after each injection.

Data Analysis:

Integrate the heat peaks from each injection to obtain the heat change as a function of the

molar ratio of GC376 to Mpro.

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding

model) using software such as Origin 7.0 to determine the Kd, ΔH, and ΔS.[1]

Visualizations
The following diagrams illustrate the experimental workflow for determining inhibitor potency

and the mechanism of action of GC376.
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Caption: FRET-based assay workflow for Mpro inhibitor screening.
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Caption: Covalent inhibition of Mpro by GC376.

This guide provides a foundational understanding of the binding characteristics of GC376 with

coronavirus proteases. The presented data and protocols are essential for researchers

engaged in the discovery and development of novel antiviral agents targeting these critical viral

enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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